N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[3-(3-chloro-2-methylanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c1-12-14(20)6-5-9-15(12)22-18-19(24-17-8-4-3-7-16(17)23-18)25-29(27,28)13-10-21-26(2)11-13/h3-11H,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONBYQMQQTXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT3 receptor , a type of serotonin receptor. This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to mood and anxiety.
Mode of Action
The compound acts by antagonizing the 5-HT3 receptors . This means it binds to these receptors and inhibits their function. The antagonism of this receptor results in changes in neuronal activity.
Biochemical Pathways
The antagonism of the 5-HT3 receptor affects the serotonergic system, which is involved in various physiological processes such as mood regulation, anxiety, and depression. The inhibition of these receptors in specific areas of the brain, such as the amygdala and DRN, causes a decrease in local neuronal activity.
Biological Activity
N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a quinoxaline moiety, a pyrazole ring, and a sulfonamide group, is being investigated for its pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity.
Structural Characteristics
The molecular structure of this compound includes:
- Quinoxaline moiety : Known for its role in various biological activities, including antitumor effects.
- Pyrazole ring : Often associated with anti-inflammatory and anticancer properties.
- Sulfonamide group : Enhances the compound's solubility and biological activity.
These structural components suggest that this compound may function as a kinase inhibitor, potentially impacting various signaling pathways involved in cancer progression.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The quinoxaline and pyrazole components are particularly noted for their ability to inhibit key proteins involved in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values indicate potent growth inhibition, suggesting its potential as an effective anticancer agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 49.85 | Induction of apoptosis |
| MCF7 (Breast) | 32.10 | Inhibition of EGFR signaling |
| HeLa (Cervical) | 25.70 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that derivatives of pyrazole exhibit notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC)
The compound demonstrated the following MIC values against selected pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
These findings suggest that the compound not only inhibits bacterial growth but also prevents biofilm formation, enhancing its therapeutic potential against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the quinoxaline or pyrazole moieties can lead to enhanced potency or altered selectivity towards specific biological targets.
Key Findings from SAR Studies
- Chloromethylphenyl Substitution : Enhances binding affinity to target proteins.
- Methyl Group at Position 1 : Contributes to increased lipophilicity, facilitating cellular uptake.
- Sulfonamide Group : Improves solubility and stability in biological systems.
Scientific Research Applications
Structural Characteristics
The compound consists of several key structural components:
- Quinoxaline moiety : Known for its role in various biological activities.
- Pyrazole ring : Often associated with anti-inflammatory and anticancer properties.
- Sulfonamide group : Contributes to the compound's pharmacological profile.
These features suggest a multifaceted mechanism of action that can be exploited for therapeutic purposes.
Kinase Inhibition
The compound's structure indicates potential as a kinase inhibitor, which is significant in cancer therapy. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. Studies have shown that compounds with similar structures exhibit binding affinity to target proteins involved in cancer signaling pathways .
Antimicrobial Activity
Research indicates that N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide may possess antimicrobial properties. Quinoxaline derivatives have been documented to exhibit significant antibacterial and antifungal activities. For instance, related compounds have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Anti-inflammatory Properties
The pyrazole moiety present in the compound is linked to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Similar compounds have been utilized as non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of this class of molecules .
Table 1: Comparative Biological Activities of Related Compounds
Synthesis and Modification
The synthesis of this compound can be achieved through various methods that allow for modifications aimed at enhancing biological activity. These modifications may involve altering substituents on the quinoxaline or pyrazole rings to optimize binding affinities or improve pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis involves multi-step regioselective substitutions. Key steps include coupling the quinoxaline core with the 3-chloro-2-methylphenylamine group and introducing the pyrazole-sulfonamide moiety. Optimal conditions require anhydrous solvents (e.g., DMF), controlled temperatures (60–80°C), and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Impurities can be minimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) for molecular weight verification. For example, characteristic NMR peaks include aromatic protons in the quinoxaline ring (δ 7.8–8.3 ppm) and methyl groups (δ 2.3–2.6 ppm). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use nitrile gloves , goggles , and fume hoods to avoid inhalation/dermal exposure. Store at –20°C under inert gas (argon) to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s kinase inhibitory activity?
- Methodological Answer : Perform in vitro kinase assays using recombinant kinases (e.g., EGFR, VEGFR) and measure IC₅₀ values via fluorescence polarization. Include positive controls (e.g., staurosporine) and validate results with Western blotting to detect phosphorylation inhibition. Structural analogs in quinoxaline derivatives show stabilization of kinase inactive conformations, suggesting similar mechanisms .
Q. How should discrepancies in anticancer activity across cell lines be addressed?
- Methodological Answer : Discrepancies may arise from cell line heterogeneity (e.g., genetic mutations, expression levels of target proteins). Replicate studies using isogenic cell pairs (wild-type vs. mutant) and validate target engagement via thermal shift assays . Cross-reference with transcriptomic data (e.g., RNA-seq) to identify resistance markers .
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound?
- Methodological Answer : Modify substituents to enhance solubility (e.g., introduce polar groups on the pyrazole ring) or reduce metabolic clearance. Assess ADME properties via:
- Solubility : Shake-flask method in PBS (pH 7.4).
- Plasma stability : Incubate with mouse/human plasma (37°C, 1 hr) and quantify via LC-MS.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms .
Q. How can molecular docking elucidate its mechanism of action?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., thymidylate synthase). Prioritize binding poses that align with experimental IC₅₀ data. Validate with alanine scanning mutagenesis of key residues (e.g., Lys68 in EGFR) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on cytotoxicity in 2D vs. 3D cell models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
